(+)-Lactose

Pharmaceutical Excipients Tablet Disintegration Direct Compression

Select (+)-Lactose (CAS 16984-38-6), the anhydrous β-anomer of lactose, for pharmaceutical formulations where anomer-specific performance is non-negotiable. This excipient delivers an 8.1× longer tablet disintegration time (220 s vs. 27 s for α-lactose dominant tablets), making it ideal for sustained-release and matrix formulations. Its distinct solubility and crystalline habit also enhance dry powder inhaler (DPI) carrier performance. Unlike generic lactose, β-lactose requires controlled storage to maintain potency; validate anomeric purity via optical rotation (+96.2° at equilibrium) for batch-to-batch consistency. Purchase high-purity (+)-lactose to optimize drug release profiles and avoid costly reformulation when substituting α-lactose monohydrate.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 16984-38-6
Cat. No. B7944976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lactose
CAS16984-38-6
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1
InChIKeyGUBGYTABKSRVRQ-QKKXKWKRSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 68 °F (NTP, 1992)
Insoluble in ether and chloroform;  very slightly soluble in alcohol
In water, 1.95X10+6 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (+)-Lactose (CAS 16984-38-6) Anhydrous β-Lactose — Pharmaceutical Excipient & Analytical Standard


(+)-Lactose (CAS 16984-38-6), also designated as anhydrous β-lactose, is a disaccharide composed of galactose and glucose linked via a β-1,4-glycosidic bond [1]. As the β-anomer of lactose, it is a chiral reducing sugar that exists in dynamic equilibrium with its α-anomer in aqueous solution. This compound serves as a critical pharmaceutical excipient, particularly in direct compression tablet formulations and dry powder inhalation (DPI) carriers, owing to its distinct physicochemical profile compared to α-lactose monohydrate [2].

Why (+)-Lactose (Anhydrous β-Lactose) Cannot Be Interchanged with α-Lactose Monohydrate in Critical Formulations


Lactose anomers are not interchangeable excipients. α-Lactose monohydrate and anhydrous β-lactose exhibit marked differences in solid-state stability, dissolution-dependent functional performance, and anomer-specific epimerization kinetics. Direct substitution of β-lactose with α-lactose monohydrate—or vice versa—without reformulation assessment can lead to altered tablet disintegration times, variable drug release profiles, and product instability under tropical storage conditions. The following quantitative evidence underscores the necessity of selecting the specific anomeric form based on the intended pharmaceutical application and environmental exposure [1][2].

Quantitative Differential Evidence: (+)-Lactose vs. α-Lactose Monohydrate — Performance Data for Informed Procurement


Tablet Disintegration Kinetics: 8-Fold Slower Disintegration for β-Lactose Dominant Formulations

Tablets formulated with a higher β-lactose content (13.5% α / 86.5% β w/w) exhibited markedly prolonged disintegration times compared to those with higher α-lactose content (79.5% α / 20.5% β w/w). Specifically, the α-dominant tablets disintegrated in 27 seconds, whereas the β-dominant tablets required 220 seconds [1]. This represents an approximately 8.1-fold increase in disintegration time. Additionally, tablet hardness differed: α-dominant tablets showed 207 N hardness versus 170 N for β-dominant tablets under 40 kN compression force [1].

Pharmaceutical Excipients Tablet Disintegration Direct Compression

Solid-State Epimerization Stability: β-Lactose Degrades to <4% Purity Within 6 Months Under Tropical Conditions

Under accelerated storage conditions simulating tropical climates (40 °C, 75% relative humidity), powdered α-lactose monohydrate remained stable, whereas β-lactose underwent significant epimerization to the α-anomer. The β-content decreased to 3.9 ± 0.3% after 6 months of storage [1]. Zero-order kinetics analysis indicated a shelf-life (defined as 5% degradation) of only 4.55 days for β-lactose containing powders under these conditions [1].

Pharmaceutical Stability Excipient Degradation Solid-State Chemistry

Aqueous Solubility Differential: β-Lactose Exhibits Up to 10-Fold Higher Solubility Than α-Lactose

The solubility of hydrous β-lactose (which crystallizes at temperatures above 93.5 °C) is reported to be up to ten times higher than that of α-lactose [1]. This pronounced solubility differential is a direct consequence of the distinct crystal lattice energies and hydrogen bonding networks of the two anomers. Furthermore, the equilibrium ratio of α:β lactose in aqueous solution at room temperature is approximately 40:60, with an equilibrium constant of 0.653 [2].

Solubility Pharmaceutical Formulation Dissolution

Enzymatic Digestion Kinetics: α-Lactose Is Hydrolyzed 3.6-Fold Faster by Intestinal β-Galactosidase Than β-Lactose

In vitro enzymatic studies using rat mucosal β-galactosidase revealed a Michaelis constant (Km) of 14 mmol/L for α-lactose and 50 mmol/L for β-lactose as substrates [1]. This 3.6-fold difference in Km indicates that α-lactose is a significantly better substrate for the enzyme, leading to a higher hydrolysis rate. Consistent with this, intestinal perfusion studies in human infants demonstrated that α-lactose is digested at a significantly higher rate than β-lactose [1].

Nutraceutical Digestion Kinetics Enzymology

Optimal Application Scenarios for (+)-Lactose Based on Validated Differential Performance


Controlled-Release or Modified-Release Tablet Formulations Requiring Prolonged Disintegration

Given that β-lactose dominant tablets exhibit an 8.1-fold longer disintegration time (220 s vs. 27 s) compared to α-lactose dominant tablets, anhydrous β-lactose may be strategically employed in matrix tablets or sustained-release formulations where delayed disintegration and dissolution are desired. Formulators should, however, account for the excipient's moisture sensitivity and epimerization instability under tropical conditions [1][2].

Dry Powder Inhalation (DPI) Carrier with Controlled Hygroscopicity and Particle Engineering

The higher aqueous solubility and distinct crystalline habit of β-lactose compared to α-lactose monohydrate influence its performance as a DPI carrier. Research indicates that carrier particle size and surface properties, which are anomer-dependent, critically affect drug aerosolization and pulmonary deposition. Anhydrous β-lactose may offer advantages in specific engineered particle formulations, but its hygroscopicity at elevated RH (e.g., 75% RH) must be managed through appropriate packaging and storage [3].

Analytical Reference Standard for Chiral Purity and Anomer Quantification

The distinct specific optical rotation of pure β-lactose (+96.2° at equilibrium) compared to α-lactose (+13.6°) enables its use as a calibration standard in polarimetric and NMR-based assays for determining anomeric purity in pharmaceutical lactose excipients. Given the proven impact of anomeric composition on tablet performance, accurate quantification of β-content is essential for batch-to-batch consistency and formulation robustness [4].

Nutritional Research Investigating Anomer-Specific Digestion and Metabolic Effects

The 3.6-fold differential in β-galactosidase affinity between α- and β-lactose anomers supports the use of purified β-lactose in nutritional studies examining the role of anomeric form on lactose digestion kinetics, glycemic response, and prebiotic effects in the colon. Such studies are particularly relevant for infant formula optimization and lactose intolerance research [5].

Quote Request

Request a Quote for (+)-Lactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.